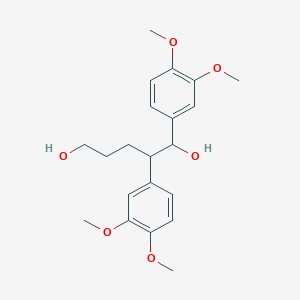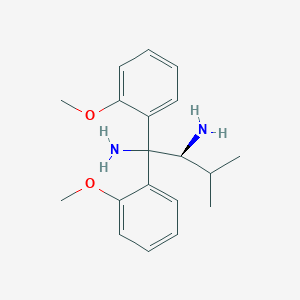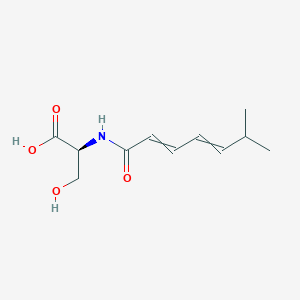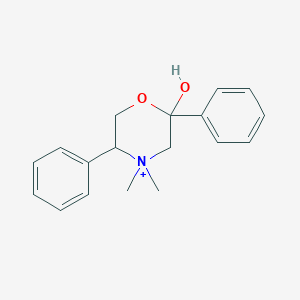![molecular formula C9H11NO2S B12518536 Acetonitrile,(tricyclo[2.2.1.02,6]hept-3-ylsulfonyl)-](/img/structure/B12518536.png)
Acetonitrile,(tricyclo[2.2.1.02,6]hept-3-ylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetonitrile,(tricyclo[22102,6]hept-3-ylsulfonyl)- is a chemical compound with the molecular formula C9H11NO2S It is known for its unique structure, which includes a tricycloheptane ring system attached to a sulfonyl group and an acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetonitrile,(tricyclo[2.2.1.02,6]hept-3-ylsulfonyl)- typically involves the reaction of tricyclo[2.2.1.02,6]hept-3-ylsulfonyl chloride with acetonitrile in the presence of a base. The reaction conditions often include the use of an inert solvent such as dichloromethane and a base like triethylamine to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at room temperature to ensure optimal yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of Acetonitrile,(tricyclo[2.2.1.02,6]hept-3-ylsulfonyl)- may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high yields and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Acetonitrile,(tricyclo[2.2.1.02,6]hept-3-ylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions are common, where the acetonitrile group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Triethylamine as a base in dichloromethane solvent.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acetonitrile,(tricyclo[2.2.1.02,6]hept-3-ylsulfonyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Acetonitrile,(tricyclo[2.2.1.02,6]hept-3-ylsulfonyl)- involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to participate in various biochemical interactions, potentially inhibiting enzymes or modulating receptor activity. The tricycloheptane ring system may contribute to the compound’s stability and binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
Acetonitrile,(tricyclo[2.2.1.02,6]hept-3-ylsulfonyl)-: Unique due to its tricycloheptane ring system.
Acetonitrile,(cyclohexylsulfonyl)-: Lacks the tricycloheptane ring, resulting in different chemical properties.
Acetonitrile,(phenylsulfonyl)-: Contains a phenyl group instead of the tricycloheptane ring, leading to variations in reactivity and applications.
Uniqueness
Acetonitrile,(tricyclo[22102,6]hept-3-ylsulfonyl)- is unique due to its tricycloheptane ring system, which imparts distinct steric and electronic properties
Properties
Molecular Formula |
C9H11NO2S |
|---|---|
Molecular Weight |
197.26 g/mol |
IUPAC Name |
2-(3-tricyclo[2.2.1.02,6]heptanylsulfonyl)acetonitrile |
InChI |
InChI=1S/C9H11NO2S/c10-1-2-13(11,12)9-5-3-6-7(4-5)8(6)9/h5-9H,2-4H2 |
InChI Key |
RDBKBXCNVIFDRV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3C1C3C2S(=O)(=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(4-ethylphenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12518478.png)
![11-{[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-2-ethyl-3,4,10-trihydroxy-13-[(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy]-3,5,8,10,12,14-hexamethyl-7-propyl-1-oxa-7-azacyclopentadecan-15-one](/img/structure/B12518485.png)


![(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(2-hydroxyphenyl)propanoic acid](/img/structure/B12518497.png)




![1-[3-(Benzyloxy)propanamido]cyclohexane-1-carboxylic acid](/img/structure/B12518519.png)
![[RuCl(p-cymene)((R)-binap)]Cl](/img/structure/B12518527.png)
![2-[(1-Methyl-1H-indol-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B12518534.png)
